2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone
Overview
Description
2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone is a useful research compound. Its molecular formula is C10H4Cl3F3N2O and its molecular weight is 331.5 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs) and calcium channel blockers . These interactions are primarily mediated through the compound’s ability to form stable complexes with the active sites of these enzymes, thereby modulating their activity. Additionally, the compound’s trifluoromethyl group enhances its binding affinity to certain proteins, making it a potent modulator of biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of GABA A receptors, leading to altered neuronal signaling . Furthermore, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival . The compound’s impact on cellular metabolism is also noteworthy, as it can alter the flux of metabolic pathways, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes and proteins, thereby inhibiting or activating their function. For example, the compound has been shown to inhibit the activity of CDKs by forming a stable complex with their active sites . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound has been associated with changes in cell morphology and function . In in vivo studies, the compound’s effects on cellular function have been observed to persist for several days after administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with no significant changes in animal behavior or physiology . At higher doses, the compound can induce toxic effects, including alterations in liver and kidney function . Threshold effects have also been observed, with certain dosages required to elicit specific biochemical and physiological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound’s metabolism involves several steps, including oxidation, reduction, and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also influenced by its chemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported to other cellular compartments, including the nucleus and mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific subcellular compartments .
Properties
IUPAC Name |
2,2,2-trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3F3N2O/c11-9(12,13)7(19)6-4-17-8-5(10(14,15)16)2-1-3-18(6)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJDIKJTGLSIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C(F)(F)F)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.